1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
Overview
Description
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a pyrrolidin-2-one ring attached to a phenyl group, which is further linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety through a sulfonyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one involves multiple steps, starting with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core. This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions . The resulting dihydroisoquinoline is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group . Finally, the pyrrolidin-2-one ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives with amines or thiols.
Scientific Research Applications
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one involves its interaction with sigma-2 receptors. These receptors are transmembrane proteins that play a role in intracellular calcium regulation and cholesterol homeostasis . The compound binds to these receptors with high affinity, leading to modulation of their activity and subsequent effects on cellular processes. This interaction is believed to underlie the compound’s analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398): A highly selective sigma-2 receptor ligand with similar pharmacological properties.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile: Another compound with a similar dihydroisoquinoline core, used in the synthesis of various derivatives.
Uniqueness
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one is unique due to its specific structural features, such as the combination of a pyrrolidin-2-one ring with a sulfonyl-linked dihydroisoquinoline moiety. This unique structure contributes to its high affinity for sigma-2 receptors and its potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]phenyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-19-12-15-9-11-22(14-16(15)13-20(19)28-2)29(25,26)18-7-5-17(6-8-18)23-10-3-4-21(23)24/h5-8,12-13H,3-4,9-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRLVJOHPCYPMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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